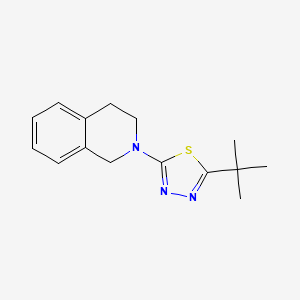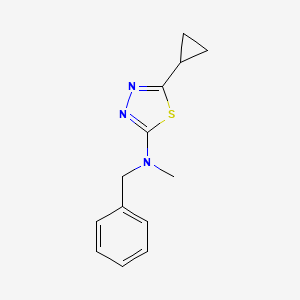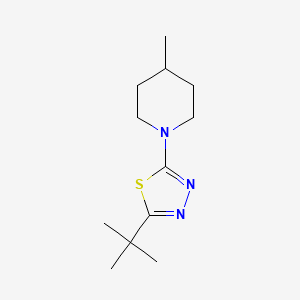![molecular formula C19H24N8O B6432407 4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2640977-31-5](/img/structure/B6432407.png)
4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[1,5-a]pyrazine ring, a pyrimidine ring, and a morpholine ring . The presence of these rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine and pyrimidine rings are aromatic and planar, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the nitrogen atoms or the carbonyl group . The exact reactions would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Fluorescent Molecules for Studying Intracellular Processes
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The PPs, including the compound , are used in the development of chemosensors . These sensors can detect changes in the chemical environment, providing valuable information about the state of a system.
Progress of Organic Materials
The PPs are also used to track the progress of organic materials . This can be particularly useful in research related to materials science.
Bioimaging Applications
The fluorescent properties of these compounds make them suitable for bioimaging applications . They can be used to visualize biological structures and processes, aiding in the understanding of complex biological systems.
Organic Light-Emitting Devices
The PPs, including the compound , have applications in the development of organic light-emitting devices . These devices have a wide range of uses, from display technology to lighting solutions.
Bio-Macromolecular Interactions
These compounds are also used in the study of bio-macromolecular interactions . This can provide insights into the structure and function of biological macromolecules, aiding in the development of new drugs and therapies.
Mécanisme D'action
Target of Action
The compound “4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a derivative of methylpyrazolo[1,5-a]pyrazine Related compounds have been shown to interact with phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These targets play crucial roles in cellular signaling, inflammation, tissue remodeling, and aging processes respectively.
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their activity . This could result in changes in cellular signaling pathways, modulation of inflammatory responses, alteration of tissue remodeling processes, or regulation of aging processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interaction with various targets. For instance, it may influence the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, by interacting with phosphoinositide-3 kinase . It could also affect the MAPK pathway, involved in cellular responses to a variety of stimuli, by interacting with p-38 kinase . Furthermore, by interacting with matrix metalloproteases, it could influence tissue remodeling processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. For instance, modulation of phosphoinositide-3 kinase could affect cell survival and proliferation . Interaction with p-38 kinase could alter cellular responses to various stimuli . By influencing matrix metalloproteases, the compound could affect tissue remodeling processes .
Propriétés
IUPAC Name |
4-[6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-15-12-16-19(20-2-3-27(16)23-15)26-6-4-24(5-7-26)17-13-18(22-14-21-17)25-8-10-28-11-9-25/h2-3,12-14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJZNWGZXBPNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432342.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)



![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)
